molecular formula C22H27NO2S B4830151 Azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione

Azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione

Cat. No.: B4830151
M. Wt: 369.5 g/mol
InChI Key: RWJOIOBCHRWLSX-UHFFFAOYSA-N
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Description

Azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione is a complex organic compound with a molecular formula of C22H27NO2S . This compound is characterized by the presence of an azepane ring, a methoxy group, and a thione group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of Azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione involves several steps. One common synthetic route includes the reaction of azepane with 3-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde in the presence of a thionating agent . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione undergoes various chemical reactions, including:

Scientific Research Applications

Azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione has several scientific research applications:

Mechanism of Action

The mechanism of action of Azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione involves its interaction with molecular targets such as enzymes and receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the azepane ring may interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione can be compared with similar compounds such as:

Properties

IUPAC Name

azepan-1-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2S/c1-17-7-9-18(10-8-17)16-25-20-12-11-19(15-21(20)24-2)22(26)23-13-5-3-4-6-14-23/h7-12,15H,3-6,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJOIOBCHRWLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=S)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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